Piperastatin A
Description
Piperastatin A is a selective serine carboxypeptidase inhibitor produced by Streptomyces spp., first isolated and characterized by Murakami et al. in 1996 . It belongs to a class of microbial-derived protease inhibitors with structural and functional diversity. Serine carboxypeptidases are enzymes involved in peptide bond cleavage and play critical roles in protein processing, flavor development in food systems (e.g., soybean fermentation), and lysosomal degradation pathways . This compound demonstrates competitive inhibition against enzymes such as human cathepsin A (hCath A) and yeast carboxypeptidase Y (CPY), with minimal activity against wheat carboxypeptidase W (CPW) . Its specificity and potency have made it a valuable tool for studying enzyme mechanisms and therapeutic targets.
Properties
Molecular Formula |
C38H67N9O10 |
|---|---|
Molecular Weight |
810 g/mol |
IUPAC Name |
2-[(2S)-2-[[2-[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S,3R)-2-formamido-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]diazinane-3-carbonyl]amino]-4-methylpentanoyl]diazinane-3-carboxylic acid |
InChI |
InChI=1S/C38H67N9O10/c1-10-23(8)30(39-19-48)34(52)45-31(24(9)49)35(53)42-25(17-20(2)3)32(50)44-29(22(6)7)37(55)46-27(13-11-15-40-46)33(51)43-26(18-21(4)5)36(54)47-28(38(56)57)14-12-16-41-47/h19-31,40-41,49H,10-18H2,1-9H3,(H,39,48)(H,42,53)(H,43,51)(H,44,50)(H,45,52)(H,56,57)/t23-,24-,25+,26+,27?,28?,29+,30+,31+/m1/s1 |
InChI Key |
XSYDGPSCZFVYJK-KTUQIRHFSA-N |
Isomeric SMILES |
CC[C@@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N1C(CCCN1)C(=O)N[C@@H](CC(C)C)C(=O)N2C(CCCN2)C(=O)O)NC=O |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)N1C(CCCN1)C(=O)NC(CC(C)C)C(=O)N2C(CCCN2)C(=O)O)NC=O |
Synonyms |
N-formyl-allo-Ile-Thr-Leu-Val-Pip-Leu-Pip N-formyl-allo-isoleucyl-threonyl-leucyl-valyl-hexahydropyridazine-3-carbonyl-leucyl-piperazic acid piperastatin A |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Findings :
- This compound exhibits >10-fold selectivity for CPY over CPW compared to chymostatin, which preferentially inhibits CPW .
Inhibition Mechanisms Across Enzyme Families
Studies on homologous enzymes from humans, yeast, and plants reveal divergent inhibitory profiles:
- Human Cathepsin A (hCath A): this compound and lactacystin both inhibit hCath A, but lactacystin’s non-competitive mechanism results in higher potency in cellular systems .
- Yeast CPY : this compound’s competitive inhibition suggests direct interaction with the enzyme’s active site, a trait shared with Piperastatin B .
- Plant CPW : Chymostatin’s efficacy here contrasts with this compound’s inactivity, highlighting evolutionary divergence in enzyme structures .
Q & A
Q. How should researchers document this compound’s synthetic procedures to ensure reproducibility?
Q. What criteria determine the inclusion/exclusion of outlier data in this compound studies?
- Methodological Answer : Grubbs’ test identifies statistical outliers. Exclusions require justification (e.g., instrument error logs). Sensitivity analyses report outcomes with/without outliers to confirm result robustness .
Tables for Key Methodological Comparisons
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
